2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Overview
Description
2-Hydrazinyl-4-methoxy-1,3-benzothiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by a benzothiazole ring substituted with hydrazinyl and methoxy groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular properties , suggesting that they may target enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of essential biological processes
Biochemical Pathways
Benzothiazole derivatives have been shown to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death of Mycobacterium tuberculosis cells.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not fully understood yet. It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood yet. It is known that this compound can exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are not fully understood yet. It is known that this compound has certain stability and degradation characteristics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that this compound is involved in are not fully understood yet. It is known that this compound can interact with certain enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully understood yet. It is known that this compound can interact with certain transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole typically involves the reaction of 2-mercaptoaniline with appropriate reagents to introduce the hydrazinyl and methoxy groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized benzothiazole derivatives .
Scientific Research Applications
2-Hydrazinyl-4-methoxy-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activity, making it a candidate for drug development.
Medicine: Research has shown its potential as an anticonvulsant and anti-tubercular agent.
Industry: It is used in the development of dyes, polymers, and other industrial materials.
Comparison with Similar Compounds
- 2-Hydrazinyl-6-methoxy-1,3-benzothiazole
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
Uniqueness: 2-Hydrazinyl-4-methoxy-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown superior activity in certain biological assays, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(4-methoxy-1,3-benzothiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-3-2-4-6-7(5)10-8(11-9)13-6/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTCVTVRTJAYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365936 | |
Record name | 2-Hydrazinyl-4-methoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53065-23-9 | |
Record name | Benzothiazole, 2-hydrazinyl-4-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53065-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinyl-4-methoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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